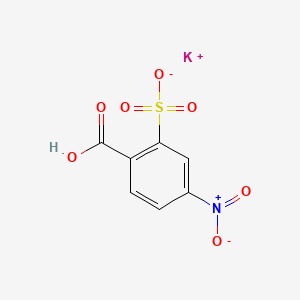
Potassium 4-nitro-2-sulfonatobenzoate
Descripción general
Descripción
Potassium, 4-nitro-2-sulfobenzoic acid is a chemical compound with the molecular formula C7H3K2NO7S. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of nitro and sulfo groups attached to a benzoic acid core, making it a versatile reagent in chemical synthesis and research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium, 4-nitro-2-sulfobenzoic acid typically involves the nitration of 2-sulfobenzoic acid, followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and the use of concentrated nitric acid as the nitrating agent. The process can be summarized as follows:
Nitration: 2-sulfobenzoic acid is treated with concentrated nitric acid at a controlled temperature to introduce the nitro group at the 4-position.
Neutralization: The resulting 4-nitro-2-sulfobenzoic acid is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of potassium, 4-nitro-2-sulfobenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Potassium, 4-nitro-2-sulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 4-amino-2-sulfobenzoic acid.
Substitution: Formation of derivatives with different functional groups replacing the sulfo group.
Aplicaciones Científicas De Investigación
Potassium, 4-nitro-2-sulfobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a probe in studying enzyme activities.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of polymers and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of potassium, 4-nitro-2-sulfobenzoic acid involves its interaction with molecular targets through its nitro and sulfo groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, which are crucial for its activity. The compound can also form complexes with metal ions, influencing its reactivity and applications .
Comparación Con Compuestos Similares
Similar Compounds
4-Sulfobenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Sulfobenzoic acid: Has the sulfo group at a different position, affecting its reactivity and applications.
4-Nitrobenzoic acid: Lacks the sulfo group, limiting its use in reactions requiring sulfonation.
Uniqueness
Potassium, 4-nitro-2-sulfobenzoic acid is unique due to the presence of both nitro and sulfo groups, which confer distinct reactivity and versatility. This combination allows it to participate in a broader range of chemical reactions and applications compared to its similar compounds .
Propiedades
Fórmula molecular |
C7H4KNO7S |
|---|---|
Peso molecular |
285.27 g/mol |
Nombre IUPAC |
potassium;2-carboxy-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C7H5NO7S.K/c9-7(10)5-2-1-4(8(11)12)3-6(5)16(13,14)15;/h1-3H,(H,9,10)(H,13,14,15);/q;+1/p-1 |
Clave InChI |
ZJVMUAMBOGFWRS-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])C(=O)O.[K+] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














